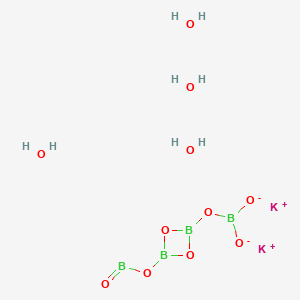

POTASSIUM TETRABORATE TETRAHYDRATE

Overview

Description

Potassium Tetraborate Tetrahydrate, also known as Dipotassium Tetraborate Tetrahydrate or Potassium biborate, is a product resulting from the controlled reaction of potassium hydroxide, water, and boric acid . It is an alkaline salt with excellent buffering properties and consists of white crystalline granules . It is more soluble in water than borax .

Synthesis Analysis

Potassium Tetraborate Tetrahydrate is synthesized through the controlled reaction of potassium hydroxide, water, and boric acid .Molecular Structure Analysis

The molecular formula of Potassium Tetraborate Tetrahydrate is K2B4O7·4H2O . Its crystals belong to the orthorhombic crystal system with space group P 2 1 2 1 2 1 .Chemical Reactions Analysis

When dissolved in water, Potassium Tetraborate Tetrahydrate hydrolyzes to give a mildly alkaline solution. It is capable of neutralizing acids and combines with strong alkalis to lower their pH .Physical And Chemical Properties Analysis

Potassium Tetraborate Tetrahydrate is a white crystalline salt with good buffering properties . The pH of a 2% (wt.) solution of Potassium Tetraborate Tetrahydrate is 9.2 . It shows little tendency to cake except after prolonged storage or when severely wetted by rain or substantial water penetration .Scientific Research Applications

Microbiology

- Application : Potassium Tetraborate Tetrahydrate has been used as an antibacterial agent against the soft rot disease agent Pectobacterium carotovorum in tomatoes .

- Method : The bactericidal activity was quantified by counting fluorescently labeled live and dead bacterial cells using flow cytometry .

- Results : Complete inhibition of bacterial growth was achieved by treatment with Potassium Tetraborate Tetrahydrate at 100 mM both at pH 9.2 and after adjustment to pH 7.0 . Soft rot incidence on inoculated tomato fruit was significantly reduced by dipping infected fruits in Potassium Tetraborate Tetrahydrate at 100 mM for 5 min .

Weed Science

- Application : Potassium Tetraborate Tetrahydrate has been evaluated as a volatility-reducing agent for dicamba, a herbicide .

- Method : Experiments were conducted to evaluate the effectiveness of Potassium Tetraborate Tetrahydrate as a volatility-reducing agent with dicamba .

- Results : The addition of Potassium Tetraborate Tetrahydrate to dicamba reduced volatility over dicamba alone and a dicamba plus potassium acetate premix . As Potassium Tetraborate Tetrahydrate concentration increased in the dicamba spray solution, volatilization was exponentially reduced .

Electrochemistry

- Application : Potassium Tetraborate Tetrahydrate can be used as an electrolyte for electrochemical water splitting reaction .

- Method : The addition of Potassium Tetraborate Tetrahydrate enhances the oxygen evolution activity of the catalyst .

- Results : The addition of Potassium Tetraborate Tetrahydrate enhances the oxygen evolution activity of the catalyst .

Metallurgy

- Application : Potassium Tetraborate Tetrahydrate is an excellent solvent for metallic oxides at high temperatures .

- Method : It is used in the preparation of special welding, soldering and brazing fluxes of stainless steel or various non-ferrous metals .

- Results : It helps to avoid the “glare” associated with sodium borate .

Lubricating Oil Additives

- Application : Potassium borates dispersed in a very finely divided state, improve the load-carrying, anticorrosion, and antiwear properties of industrial and automotive gear lubricants .

- Method : Under extreme conditions, potassium borates interact with metal load-bearing surfaces to form a film of extraordinary resilience .

- Results : This tenacious film provides outstanding load-carrying capacity and wear protection .

Nuclear

- Application : Being a good absorber of thermal neutrons and having a high aqueous solubility, potassium tetraborate is used for emergency shutdowns in nuclear-powered ships .

- Method : It is used as a neutron absorber in the control rods of nuclear reactors .

- Results : It helps in controlling the rate of fission of uranium and plutonium .

Synthesis of Carbon Foams

- Application : Potassium Tetraborate Tetrahydrate can be used to synthesize carbon foams with hierarchical pores, for supercapacitors .

- Method : The method involves using Potassium Tetraborate Tetrahydrate in the synthesis process of carbon foams .

- Results : The resulting carbon foams have hierarchical pores, which can be used in supercapacitors .

Buffering Agent

- Application : Potassium Tetraborate Tetrahydrate can be used as a buffering agent .

- Method : When dissolved in water, Potassium Tetraborate Tetrahydrate hydrolyzes to give a mildly alkaline solution. It is thus capable of neutralizing acids. It also combines with strong alkalis to lower their pH .

- Results : The relatively constant pH of Potassium Tetraborate Tetrahydrate solutions makes them excellent buffering agents, and these are often recommended as primary standards in analytical procedures .

Safety And Hazards

Future Directions

properties

IUPAC Name |

dipotassium;dioxido-[(4-oxoboranyloxy-1,3,2,4-dioxadiboretan-2-yl)oxy]borane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2K.4H2O/c5-1-8-3-10-4(11-3)9-2(6)7;;;;;;/h;;;4*1H2/q-2;2*+1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZICZLCGJZRAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB1OB(O1)OB([O-])[O-].O.O.O.O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H8K2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052765 | |

| Record name | Boron potassium oxide (B4K2O7), tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium;dioxido-[(4-oxoboranyloxy-1,3,2,4-dioxadiboretan-2-yl)oxy]borane;tetrahydrate | |

CAS RN |

12045-78-2 | |

| Record name | Boron potassium oxide (B4K2O7), tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.